6-(2-Bromoethyl)benzothiazole
Description
Contextualization of Benzothiazole (B30560) Derivatives in Contemporary Chemical Research
Benzothiazole and its derivatives represent a cornerstone in the field of heterocyclic chemistry, consistently attracting significant research interest due to their wide-ranging applications. nih.govijper.org These compounds, characterized by a benzene (B151609) ring fused to a thiazole (B1198619) ring, are integral components of numerous natural products and pharmaceutical agents. nih.govijsrst.com The structural diversity offered by benzothiazole analogs has proven invaluable in the quest for new therapeutic agents, with many derivatives exhibiting a broad spectrum of pharmacological properties. nih.govjchemrev.com
In medicinal chemistry, benzothiazole-based compounds have been extensively investigated and developed as potent agents for treating a multitude of diseases. jchemrev.com Their biological activities are diverse and well-documented, encompassing anticancer, antimicrobial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, anticonvulsant, and antidiabetic properties, among others. nih.govjchemrev.comjchemrev.com The ongoing research in this area continues to uncover new therapeutic potentials, making benzothiazole a privileged scaffold in drug discovery. ijsrst.com
Beyond pharmaceuticals, benzothiazole derivatives find applications in various other domains. They are utilized as intermediates for dyes, in polymer chemistry, and as imaging agents for photographic sensitizers. ijper.org This versatility underscores the fundamental importance of the benzothiazole core in modern chemical research.
Rationale for Focused Investigation on 6-(2-Bromoethyl)benzothiazole as a Molecular Scaffold
The strategic focus on this compound stems from its unique structural features that make it a highly valuable and versatile building block in synthetic chemistry. The presence of the bromoethyl group at the 6-position of the benzothiazole nucleus provides a reactive handle for a variety of chemical transformations. This electrophilic side chain is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups and the construction of more complex molecular architectures.
This reactivity is particularly significant in the synthesis of novel compounds with potential biological activity. For instance, the bromoethyl moiety can be readily displaced by amines, thiols, and other nucleophiles to generate new derivatives. This adaptability makes this compound an ideal starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. A patent for benzothiazine and benzothiazole compounds with analgesic properties describes the use of 6-(2-bromoethyl)benzothiazolinone in synthesizing various derivatives. google.com
Current Research Landscape and Identified Knowledge Gaps in Haloalkyl Benzothiazole Chemistry
The current research landscape for haloalkyl benzothiazoles is dynamic, with a significant emphasis on synthesizing new derivatives and evaluating their biological activities. The introduction of a halogenated alkyl chain, such as the bromoethyl group, is a common strategy to enhance the reactivity and biological profile of the benzothiazole core. evitachem.com For example, 2-(bromomethyl)benzothiazole has been utilized as a precursor for synthesizing indazole derivatives with anti-inflammatory properties. smolecule.com
However, there are identifiable knowledge gaps within this specific area of chemistry. While the synthesis of various haloalkyl benzothiazoles has been reported, comprehensive studies on the systematic exploration of their reaction scope and the structure-activity relationships (SAR) of their derivatives are not always available. For instance, detailed investigations into the influence of the position and length of the haloalkyl chain on the resulting biological activity are often limited to specific compound series.
Furthermore, challenges remain in the development of more efficient and environmentally friendly synthetic methods for these compounds. While traditional methods often rely on harsh reagents and conditions, there is a growing need for greener alternatives. nih.gov Addressing these gaps will be crucial for unlocking the full potential of haloalkyl benzothiazoles in various scientific fields.
Overview of Synthetic Challenges and Opportunities for Functionalized Benzothiazoles
The synthesis of functionalized benzothiazoles, while well-established, presents both challenges and opportunities. A common and versatile method involves the condensation of 2-aminobenzenethiols with various carbonyl compounds or their derivatives. nih.govthieme-connect.de However, the stability of 2-aminothiophenols can be a concern, and the synthesis can sometimes be limited by functional group compatibility. organic-chemistry.org
Alternative synthetic routes have been developed to overcome these limitations. Palladium-catalyzed cross-coupling reactions, for example, offer a powerful tool for the formation of the benzothiazole ring system under milder conditions and with greater functional group tolerance. organic-chemistry.org Visible light-mediated synthesis is another emerging area that provides an economical and safer route to a wide range of benzothiazoles. chemrxiv.org
Despite these advancements, there are still challenges to be addressed. Scalability can be an issue for some of the newer, "greener" synthetic approaches. mdpi.com Additionally, the purification of the final products can be complicated by the formation of byproducts and solubility issues, particularly for more complex derivatives. smolecule.com
These challenges, however, also present opportunities for innovation. The development of novel catalysts, the exploration of one-pot multicomponent reactions, and the optimization of reaction conditions are all active areas of research. mdpi.com Success in these endeavors will not only improve the efficiency and sustainability of benzothiazole synthesis but also expand the accessible chemical space for the discovery of new materials and therapeutics.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8BrNS |
|---|---|
Molecular Weight |
242.14 g/mol |
IUPAC Name |
6-(2-bromoethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H8BrNS/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5-6H,3-4H2 |
InChI Key |
IPZQCPFTOUJCMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CCBr)SC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 2 Bromoethyl Benzothiazole
Retrosynthetic Analysis and Strategic Disconnections for the Benzothiazole (B30560) Core and Side Chain
Retrosynthetic analysis of 6-(2-bromoethyl)benzothiazole reveals several logical disconnection points. The primary disconnection breaks the molecule down into the benzothiazole core and the bromoethyl side chain. This suggests a synthetic strategy involving the functionalization of a pre-formed 6-substituted benzothiazole.
Another key disconnection involves the C-S and C-N bonds within the thiazole (B1198619) ring of the benzothiazole nucleus. This approach points towards a cyclization reaction as the final step in forming the heterocyclic ring. The precursors for such a cyclization are typically a substituted 2-aminothiophenol (B119425) and a suitable one-carbon (C1) or two-carbon (C2) electrophile.
Precursor Synthesis and Intermediate Functionalization
The successful synthesis of this compound relies heavily on the efficient preparation of key precursors and the strategic functionalization of intermediates.
Substituted 2-aminothiophenols are crucial building blocks for the synthesis of benzothiazoles. Several methods exist for their preparation:
Reduction of Disulfides: A common method involves the reduction of di-(o-nitrophenyl) disulfide. This reduction can be achieved using zinc dust in acetic acid, followed by treatment with hydrochloric acid to yield 2-aminothiophenol hydrochloride prepchem.com.
From 2-Chloronitrobenzene: An alternative route starts from 2-chloronitrobenzene, which can be converted to 2-aminothiophenol through a process involving reaction with a water-soluble sulfide (B99878) or hydrogen sulfide quickcompany.in.
Gewald Reaction: The Gewald reaction provides a versatile method for synthesizing substituted 2-aminothiophenes, which can be precursors to 2-aminothiophenols. This reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base nih.govsemanticscholar.org. While primarily used for thiophenes, modifications can lead to the desired aminothiophenols.
| Starting Material | Key Reagents | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Di-(o-nitrophenyl) disulfide | Zinc dust, Acetic acid, Hydrochloric acid | Good yields | Requires pre-synthesized disulfide | prepchem.com |
| 2-Chloronitrobenzene | Water-soluble sulfide/hydrogen sulfide | Utilizes readily available starting material | Can have cumbersome workup | quickcompany.in |
| Ketone/Aldehyde, Active Methylene Nitrile | Elemental sulfur, Base (Gewald Reaction) | High versatility and atom economy | Primarily for thiophenes, may require further steps | nih.govsemanticscholar.org |
The introduction of the bromoethyl group at the C-6 position can be achieved through several strategies. Electrophilic substitution on the benzothiazole ring is a direct approach. The benzothiazole ring is susceptible to electrophilic attack, with positions 4 and 6 being potential sites for substitution chemistryjournal.netlupinepublishers.com. However, achieving high selectivity for the C-6 position can be challenging and may require the use of directing groups or specific reaction conditions.
An alternative and often more controlled method is the modification of a pre-existing side chain at the C-6 position. For example, a 6-acetylbenzothiazole (B10754) can be reduced to the corresponding alcohol, which can then be converted to the bromide. This multi-step approach allows for greater control over the final structure.
Direct Synthetic Routes to this compound
Direct synthetic routes aim to construct the this compound molecule in a more convergent manner, often involving the formation of the benzothiazole ring as a key step.
The formation of the benzothiazole ring is a cornerstone of benzothiazole synthesis. Several named reactions and general methods are employed:
Condensation of 2-Aminothiophenols: This is one of the most common methods, involving the reaction of a 2-aminothiophenol with various carbonyl compounds such as aldehydes, ketones, carboxylic acids, or acyl chlorides mdpi.comwikipedia.orgnih.govmdpi.com. The reaction typically proceeds through the formation of a thiazoline (B8809763) intermediate, which is then oxidized to the benzothiazole.
Jacobson Synthesis: This method involves the oxidative cyclization of an arylthioamide in a basic medium, often using potassium ferricyanide (B76249) as the oxidant rsc.org. This is particularly useful for preparing substituted benzothiazoles.
Hughes-Hofmann Synthesis: While not as common, this method provides another route to the benzothiazole core.
| Reaction Name/Type | Reactants | Key Features | Reference |
|---|---|---|---|
| Condensation | 2-Aminothiophenol and Carbonyl Compound | Versatile, wide range of starting materials | mdpi.comwikipedia.orgnih.govmdpi.com |
| Jacobson Synthesis | Arylthioamide | Oxidative cyclization, good for substituted benzothiazoles | rsc.org |
The choice of cyclization method often depends on the desired substitution pattern on the final benzothiazole product. For this compound, a 4-substituted-2-aminothiophenol would be the logical starting material for a condensation reaction.
Achieving selective bromination at the C-6 position is critical. If the benzothiazole core is formed first, direct bromination can be attempted. However, due to the activating nature of the thiazole ring, this can lead to a mixture of products. Therefore, a more strategic approach is often necessary.
One such strategy involves starting with a p-substituted aniline (B41778) that already contains a precursor to the bromoethyl group. For example, 4-(2-hydroxyethyl)aniline can be converted to the corresponding 2-amino-5-(2-hydroxyethyl)thiophenol. This intermediate can then undergo cyclization to form 6-(2-hydroxyethyl)benzothiazole, which can subsequently be brominated to yield the final product.
Another approach is the direct cyclization of a substituted aniline with potassium thiocyanate (B1210189) in the presence of bromine lupinepublishers.com. This method can directly install the desired substitution pattern.
Optimization of Reaction Conditions, Catalysis (e.g., metal-free, green chemistry approaches), and Yields
The synthesis of substituted benzothiazoles, a class of compounds to which this compound belongs, has been significantly refined by optimizing reaction parameters and developing innovative catalytic systems. A major thrust in this area is the adoption of green chemistry principles, which aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. scielo.brnih.gov
Metal-Free Catalysis: A significant trend in benzothiazole synthesis is the move away from transition-metal catalysts, which can be costly and pose environmental concerns. Various metal-free catalytic systems have been developed with high efficacy. For instance, the condensation of 2-aminothiophenols with aldehydes or other carbonyl compounds can be efficiently catalyzed by a simple mixture of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in ethanol (B145695) at room temperature, offering excellent yields. mdpi.comnih.gov Other approaches utilize Brønsted acids like toluenesulfonic acid under oxidant- and radiation-free conditions. nih.govorganic-chemistry.org Base-promoted intramolecular cyclization in a solvent such as dioxane represents another effective metal-free strategy, valued for its mild conditions and broad applicability. acs.org
Green Chemistry and Novel Approaches: Green synthetic routes are characterized by their environmental compatibility. Microwave-assisted synthesis has emerged as a powerful tool, drastically reducing reaction times from hours to mere minutes and often improving product yields compared to conventional heating methods. scielo.br The use of environmentally benign solvents like water or executing reactions under solvent-free conditions further enhances the green credentials of these methodologies. rsc.orgekb.eg
Photocatalysis using visible light offers another sustainable pathway. Metal-free photocatalysts, such as graphitic carbon nitride (g-C₃N₄), have been successfully used to synthesize 2-arylbenzothiazoles with excellent yields (89–97%) in very short reaction times (5–15 minutes). researchgate.net Heterogeneous catalysts, which can be easily recovered and reused, are also central to green synthesis. Catalysts like SnP₂O₇ have demonstrated high efficacy and can be recycled multiple times without a significant loss of activity. mdpi.comnih.gov
The table below summarizes various optimized conditions reported for the synthesis of substituted benzothiazoles, illustrating the diversity of modern synthetic approaches.
| Reactants | Catalyst/Promoter | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminothiophenol + Aromatic Aldehydes | H₂O₂/HCl | Ethanol | Room Temp, 1 h | Excellent | mdpi.comnih.gov |
| 2-Aminothiophenol + Hydroxy Aromatic Aldehydes | None (Microwave) | Ethanol | Microwave Irradiation | 85-93% | scielo.br |
| 2-Aminothiophenol + Aromatic Aldehydes | SnP₂O₇ (recyclable) | Not specified | Not specified, 8-35 min | 87-95% | mdpi.comnih.gov |
| 2-Aminothiophenol + Aromatic Aldehydes | g-C₃N₄ (photocatalyst) | Not specified | Visible Light, 5-15 min | 89-97% | researchgate.net |
| N-(2-halophenyl)thioamides | Base-promoted | Dioxane | Not specified | High | acs.org |
| 2-Aminobenzenethiols + Carboxylic Acids | PCl₃ | Not specified | Not specified | Good-Excellent | clockss.org |
Purification and Isolation Techniques for Synthetic Products
Following synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. For benzothiazole derivatives, standard laboratory techniques such as chromatography and recrystallization are commonly employed.
Chromatographic Separation Methods
Chromatography is a fundamental technique for the purification of organic compounds. For benzothiazole derivatives, silica (B1680970) gel column chromatography is frequently utilized. jyoungpharm.org In this method, the crude product is loaded onto a column packed with silica gel (the stationary phase) and a solvent or mixture of solvents (the mobile phase or eluent) is passed through the column. Separation occurs based on the differential adsorption of the components of the mixture to the silica gel.
A common eluent system for the purification of benzothiazole analogues is a mixture of ethyl acetate (B1210297) and n-hexane. jyoungpharm.org The polarity of the solvent mixture is optimized to achieve effective separation of the target compound from impurities. The progress of the separation is often monitored by Thin Layer Chromatography (TLC), which is also used to track the progress of the initial chemical reaction. researchgate.net
Recrystallization and Precipitation Techniques
Recrystallization is the primary method for purifying solid organic compounds. libretexts.org The principle relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. mt.com The crude solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. The hot solution is then allowed to cool slowly and without disturbance, causing the pure compound to crystallize while the impurities remain dissolved in the mother liquor. libretexts.org
The choice of solvent is critical for successful recrystallization. For bromo-substituted benzothiazoles, alcohols such as isopropanol (B130326) and ethanol have been effectively used. researchgate.netgoogle.comtsijournals.com After the crystals have formed, they are collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried. google.com The purity of the recrystallized product can be assessed by its melting point, which should be sharp and elevated compared to the crude material. libretexts.org
| Compound Class | Recrystallization Solvent | Reference |
|---|---|---|
| 2,6-Dibromo benzothiazole | Isopropanol | google.com |
| Substituted Benzothiazole Derivatives | Ethanol | researchgate.net |
| Bromo-substituted Amino Benzothiazoles | Aqueous Ethanol | tsijournals.com |
Derivatization and Functionalization of 6 2 Bromoethyl Benzothiazole
Nucleophilic Substitution Reactions at the Bromoethyl Group
The bromoethyl group at the 6-position of the benzothiazole (B30560) ring features a primary alkyl halide, which is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The bromine atom serves as a good leaving group, readily displaced by a wide variety of nucleophiles. This allows for the straightforward introduction of diverse functional groups and structural motifs onto the ethyl side chain.
Replacement of Bromine with Various Heteroatom-Containing Nucleophiles (e.g., N-, O-, S-nucleophiles)
The carbon atom bonded to the bromine is electrophilic and susceptible to attack by nucleophiles containing nitrogen, oxygen, or sulfur heteroatoms. These reactions are fundamental for building more complex molecules from the 6-(2-bromoethyl)benzothiazole scaffold.
N-Nucleophiles: Primary and secondary amines, azide (B81097) ions, and other nitrogen-containing compounds can displace the bromide to form new C-N bonds. For example, reaction with a primary amine (R-NH₂) would yield a secondary amine, N-(2-(benzothiazol-6-yl)ethyl)-R-amine.
O-Nucleophiles: Oxygen-based nucleophiles such as alkoxides, phenoxides, and carboxylates react to form ethers and esters, respectively. The reaction with sodium ethoxide, for instance, would produce 6-(2-ethoxyethyl)benzothiazole.
S-Nucleophiles: Sulfur nucleophiles, which are typically potent, react readily with the bromoethyl group. Thiolates (RS⁻) can be used to synthesize thioethers. The reaction with thiourea, followed by hydrolysis, is a common method for preparing thiols, and various benzothiazole-thiourea derivatives have been synthesized and evaluated for their biological activities nih.govresearchgate.net.
The table below illustrates representative SN2 reactions at the bromoethyl group.
| Nucleophile Category | Representative Nucleophile | Reagent Example | Product Type |
| N-Nucleophiles | Primary Amine | Methylamine (CH₃NH₂) | Secondary Amine |
| Azide Ion | Sodium Azide (NaN₃) | Alkyl Azide | |
| O-Nucleophiles | Alkoxide | Sodium Methoxide (NaOCH₃) | Ether |
| Carboxylate | Sodium Acetate (B1210297) (CH₃COONa) | Ester | |
| S-Nucleophiles | Thiolate | Sodium Thiophenolate (NaSPh) | Thioether |
| Thiourea | Thiourea (SC(NH₂)₂) | Isothiouronium Salt |
Formation of Quaternary Ammonium (B1175870) Salts and Other Charged Species
The reaction of the bromoethyl group with tertiary amines is a classic example of the Menschutkin reaction, which leads to the formation of quaternary ammonium salts umich.edu. In this SN2 reaction, the nitrogen atom of the tertiary amine acts as the nucleophile, attacking the electrophilic carbon and displacing the bromide ion. The resulting product is an ammonium salt where the nitrogen atom is bonded to four carbon substituents, carrying a permanent positive charge. These benzothiazole-based quaternary ammonium salts are precursors to a class of compounds known as ionic liquids amanote.com.
For example, reacting this compound with trimethylamine (B31210) will yield [2-(benzothiazol-6-yl)ethyl]trimethylammonium bromide. The properties of the resulting salt can be tuned by varying the structure of the tertiary amine used in the synthesis.
| Tertiary Amine | Reagent Example | Product |
| Trimethylamine | (CH₃)₃N | [2-(Benzothiazol-6-yl)ethyl]trimethylammonium bromide |
| Triethylamine | (CH₃CH₂)₃N | [2-(Benzothiazol-6-yl)ethyl]triethylammonium bromide |
| Pyridine | C₅H₅N | 6-(2-(Pyridin-1-ium-1-yl)ethyl)benzothiazole bromide |
Functionalization of the Benzothiazole Ring System
Beyond the reactivity of the side chain, the benzothiazole ring itself can be functionalized to introduce additional substituents. This can be achieved through classical electrophilic aromatic substitution or, more commonly, through modern transition metal-catalyzed cross-coupling and C-H functionalization reactions.
Electrophilic Aromatic Substitution (if applicable to 6-substituted derivative)
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regioselectivity of this reaction is governed by the electronic properties of the existing substituents organicchemistrytutor.comlibretexts.org. In this compound, the benzene (B151609) portion of the ring is the typical site of substitution. The reactivity is influenced by two factors:
The fused thiazole (B1198619) ring, which is generally an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack compared to benzene itself.
The alkyl group at the C-6 position is a weak activating group and is an ortho, para-director youtube.com.
Given that the C-6 position is occupied, the directing effect of the alkyl group favors substitution at the ortho positions (C-5 and C-7). The inherent reactivity of the benzothiazole nucleus also favors substitution at the C-4 and C-7 positions. Therefore, electrophilic attack is most likely to occur at the C-4 or C-7 positions. Common EAS reactions include nitration and halogenation.
Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), which acts as the electrophile to introduce a nitro group onto the ring masterorganicchemistry.comyoutube.com.
Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) can introduce a halogen atom onto the ring.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Aromatic Substitution
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, but they typically require an aryl halide or triflate as a starting material. Therefore, to apply these methods to this compound, a halogen must first be introduced onto the benzene ring, for instance, via electrophilic aromatic substitution as described above. Once a derivative such as 4-bromo-6-(2-bromoethyl)benzothiazole is synthesized, it can undergo various cross-coupling reactions.
Suzuki Coupling: This reaction couples an aryl halide with an organoboron reagent (e.g., an arylboronic acid) wisdomlib.org. It is widely used to form biaryl structures. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base nih.govnih.gov.
Sonogashira Coupling: This reaction forms a C-C triple bond by coupling a terminal alkyne with an aryl halide researchgate.netbeilstein-journals.org. The reaction is generally catalyzed by a combination of a palladium complex and a copper(I) salt researchgate.netacs.org.
Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene to form a new, substituted alkene acs.org.
The table below summarizes typical conditions for these reactions on a hypothetical halo-benzothiazole substrate.
| Reaction Name | Coupling Partner | Catalyst System | Base | Typical Product |
| Suzuki | Arylboronic Acid | Pd(OAc)₂ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Aryl-substituted benzothiazole |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | Alkynyl-substituted benzothiazole |
| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N or K₂CO₃ | Alkenyl-substituted benzothiazole |
C-H Functionalization Strategies on the Benzothiazole Core
Modern synthetic methods increasingly focus on the direct functionalization of C-H bonds, which avoids the need for pre-functionalization (e.g., halogenation) of the aromatic ring. For the benzothiazole core, the C-H bond at the C-2 position is the most acidic and, therefore, the most reactive site for such transformations nih.gov.
Palladium-Catalyzed Direct Arylation: This is a powerful strategy for forming C-C bonds by coupling the C2-H bond of benzothiazole directly with an aryl halide chemrxiv.orgresearchgate.net. These reactions often use a palladium catalyst in combination with a silver salt, which acts as an oxidant chemrxiv.org. The use of fluorinated alcohols like hexafluoroisopropanol (HFIP) as the solvent has been shown to promote the reaction even at room temperature chemrxiv.org.
Functionalization via Phosphonium Intermediates: Benzothiazoles can undergo regioselective C-2 functionalization by first reacting with triphenylphosphine (B44618) to form a thiazol-2-yl-triphenylphosphonium salt. This activated intermediate can then react with a wide array of nucleophiles, including amines and alcohols, to yield C-2 substituted benzothiazoles nih.gov.
Other Metal-Catalyzed Couplings: Various other transition metals, including copper, have been used to mediate the C-H functionalization of benzothiazoles, often with high regioselectivity for the C-2 position nih.govnih.gov.
These C-H activation strategies represent a more atom-economical and efficient route for modifying the benzothiazole ring system.
| Strategy | Position | Reagents/Catalyst | Coupling Partner | Product Type |
| Direct Arylation | C-2 | Pd(OAc)₂ / Ag₂O / HFIP | Iodoarenes | 2-Arylbenzothiazole chemrxiv.orgchemrxiv.org |
| Phosphonium Salt | C-2 | 1. PPh₃, Tf₂O2. Nucleophile (e.g., R-OH) | Alcohols, Amines | 2-Alkoxy/2-Aminobenzothiazole nih.gov |
| PIFA/KOH Promoted | C-2 | PIFA, KOH, DMSO/H₂O | Aryl Methyl Ketones | 2-Arylacylbenzothiazole nih.gov |
Synthesis of Complex Molecular Architectures Utilizing this compound as a Key Building Block
The strategic placement of a reactive bromoethyl group at the 6-position of the benzothiazole core renders this compound a versatile and valuable building block in the synthesis of a diverse array of complex molecular architectures. This functional handle allows for a variety of chemical transformations, primarily through nucleophilic substitution reactions, enabling the facile introduction of different pharmacophores and the construction of elaborate molecular frameworks. Its utility is particularly evident in the development of therapeutic agents and diagnostic tools, where the benzothiazole moiety often serves as a critical pharmacophore.
One of the most well-documented applications of this compound is in the synthesis of piperazine-containing derivatives. The bromoethyl group serves as an excellent electrophile for the alkylation of the secondary amine of various substituted piperazines. This reaction is typically carried out in a suitable solvent such as dioxane, often in the presence of a base and a catalyst like potassium iodide to facilitate the substitution. This straightforward synthetic route provides access to a wide range of N-substituted piperazinyl-ethyl-benzothiazole derivatives, which have been explored for their potential as analgesic compounds.
The general scheme for this reaction involves the nucleophilic attack of the piperazine (B1678402) nitrogen on the electrophilic carbon of the bromoethyl group, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion. The specific nature of the substituent on the piperazine ring can be varied to modulate the pharmacological properties of the final compound.
For instance, the reaction of 6-(2-bromoethyl)benzothiazolinone with 1-(3-trifluoromethylphenyl) piperazine in dioxane in the presence of potassium iodide yields 6-{2-[4-(3-trifluoromethylphenyl)piperazin-1-yl]ethyl}benzothiazolinone. This synthesis highlights the utility of this compound as a scaffold for creating molecules with potential therapeutic applications.
Below is a table summarizing the synthesis of various piperazine derivatives from 6-(2-bromoethyl)benzothiazolinone:
| Reactant 1 | Reactant 2 | Product | Yield (%) | Melting Point (°C) |
| 6-(2-bromoethyl)benzothiazolinone | 1-(3-trifluoromethylphenyl) piperazine | 6-{2-[4-(3-trifluoromethylphenyl)piperazin-1-yl]ethyl}benzothiazolinone | 50 | 236-237 |
| 6-(2-bromoethyl)benzothiazolinone | 1-(2-methoxyphenyl)piperazine | 6-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzothiazolinone | 55 | >250 |
| 3-methyl-6-(2-bromoethyl)benzothiazolinone | 1-(2-methoxyphenyl)piperazine | 3-methyl-6-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzothiazolinone | 45 | 132 |
Beyond the synthesis of piperazine derivatives, the reactive nature of the bromoethyl group allows for the introduction of other functionalities, making this compound a key intermediate in the development of positron emission tomography (PET) tracers for imaging amyloid plaques in Alzheimer's disease. While many reported syntheses of such tracers involve the introduction of a fluoroethyl group in the final radiolabeling step, the underlying synthetic strategies often involve precursors that could be derived from this compound. The bromoethyl group can be converted to other functional groups, such as azides or alcohols, which can then be further elaborated to introduce the desired imaging moiety.
The versatility of this compound as a building block is further underscored by its potential for use in the synthesis of a wide range of other heterocyclic systems. The bromoethyl group can participate in cyclization reactions to form fused ring systems or act as a linker to connect the benzothiazole core to other molecular fragments. While specific examples are not as extensively documented as the piperazine derivatives, the fundamental reactivity of the bromoethyl group opens up numerous possibilities for the construction of novel and complex molecular architectures with potential applications in medicinal chemistry and materials science.
Chemical Reactivity and Reaction Mechanism Studies of 6 2 Bromoethyl Benzothiazole
Mechanistic Investigations of Nucleophilic Displacements at the Bromoethyl Moiety (e.g., SN1 vs. SN2 pathways)
The principal site of reactivity for 6-(2-bromoethyl)benzothiazole is the bromoethyl side chain, which readily undergoes nucleophilic substitution reactions. The mechanistic pathway for these substitutions is largely dictated by the structure of the alkyl halide.
The carbon atom bonded to the bromine in this compound is a primary carbon. This structural feature strongly favors the SN2 (Substitution Nucleophilic Bimolecular) mechanism. chemicalnote.comchemist.sgbyjus.com The SN2 reaction is a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon atom simultaneously with the departure of the bromide leaving group. libretexts.orgchemguide.co.uk A key characteristic of the SN2 mechanism is its dependence on the concentration of both the substrate and the nucleophile. chemicalnote.comlibretexts.org Due to the backside attack of the nucleophile, an inversion of stereochemistry would be observed if the carbon center were chiral; however, in this molecule, it is not a stereocenter. The minimal steric hindrance around the primary carbon of the ethyl group facilitates the approach of the nucleophile, further promoting the SN2 pathway. chemicalnote.comyoutube.com
Conversely, the SN1 (Substitution Nucleophilic Unimolecular) mechanism is considered highly improbable for this compound. The SN1 pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate. byjus.comchemguide.co.uk Primary carbocations are known to be highly unstable and their formation is energetically disfavored. chemist.sgbyjus.com Consequently, reactions requiring the formation of a 6-(benzothiazol-6-yl)ethyl cation intermediate are not expected to occur under standard nucleophilic substitution conditions.
| Feature | SN1 Pathway | SN2 Pathway | Predicted for this compound |
|---|---|---|---|
| Substrate Structure | Favored by tertiary halides | Favored by primary halides | SN2 |
| Mechanism | Two steps (carbocation intermediate) | One step (concerted) | SN2 |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] | SN2 |
| Stereochemistry | Racemization | Inversion | Not applicable (achiral center) |
Intramolecular Cyclization Reactions and Ring Expansion/Contraction Possibilities
The structure of this compound, which contains both an electrophilic side chain and a nucleophilic heterocyclic system, suggests the potential for intramolecular reactions.
Intramolecular Cyclization: While the nitrogen atom of the benzothiazole (B30560) ring is nucleophilic, a direct intramolecular attack on the bromoethyl side chain to form a four-membered ring fused to the aromatic system is unlikely due to the high ring strain of the resulting product. A more feasible pathway for intramolecular cyclization would typically involve a derivative of this compound where a nucleophilic center is strategically placed. For instance, the introduction of a nucleophile at the 7-position of the benzothiazole ring could lead to an intramolecular SN2 reaction, resulting in the formation of a stable six-membered ring fused to the benzothiazole core. Such cyclization strategies are fundamental in the synthesis of polycyclic heterocyclic compounds. quizlet.comlumenlearning.com
Ring Expansion/Contraction: Ring expansion or contraction reactions are not anticipated for this compound under typical nucleophilic substitution conditions. These types of rearrangements usually proceed through specific intermediates, such as carbocations, which are not readily formed from this primary alkyl halide.
Regioselectivity and Stereoselectivity in Derived Transformations
Regioselectivity: For nucleophilic substitution reactions at the bromoethyl side chain of this compound, the reaction is inherently regioselective as there is only one leaving group. However, in subsequent reactions involving the benzothiazole ring, such as electrophilic aromatic substitution, the bromoethyl group at the 6-position would act as a directing group, influencing the position of the incoming electrophile. In more complex transformations of this compound derivatives with multiple reactive sites, controlling the regioselectivity would be a crucial aspect of the synthetic design. diva-portal.orgrsc.org
Stereoselectivity: The carbon atom attached to the bromine in this compound is achiral. Therefore, nucleophilic substitution at this position does not lead to the formation of stereoisomers. Stereochemical considerations would become relevant if a chiral nucleophile is employed, which would result in the formation of a pair of diastereomers. Additionally, if the product of the substitution reaction is subsequently used in a transformation that generates a new stereocenter, then the principles of stereoselective synthesis would be applicable to control the formation of the desired stereoisomer. nih.gov
Reaction Kinetics and Thermodynamic Considerations of Key Transformation Steps
Reaction Kinetics: The kinetics of nucleophilic substitution on this compound are expected to adhere to a second-order rate law, which is characteristic of an SN2 reaction: Rate = k[this compound][Nucleophile] . chemicalnote.comlibretexts.org The rate constant, k, is influenced by the reaction conditions. Stronger and less sterically hindered nucleophiles, along with the use of polar aprotic solvents, will result in a larger rate constant and a faster reaction. lumenlearning.com
Thermodynamic Considerations: Nucleophilic substitution reactions are generally thermodynamically favorable, with a negative Gibbs free energy change (ΔG), indicating a spontaneous process. The primary driving force is the formation of a more stable carbon-nucleophile bond compared to the carbon-bromine bond that is broken, resulting in an exothermic enthalpy change (ΔH). The entropy change (ΔS) for an SN2 reaction is typically small and can be slightly negative, reflecting the increased order in the transition state where two molecules combine.
| Parameter | Expected Characteristics |
|---|---|
| Rate Law | Second-order: Rate = k[Substrate][Nucleophile] |
| Activation Energy (Ea) | Moderate, influenced by nucleophile strength and solvent |
| Enthalpy Change (ΔH) | Negative (exothermic) |
| Entropy Change (ΔS) | Small, likely slightly negative |
| Gibbs Free Energy Change (ΔG) | Negative (spontaneous) |
Advanced Spectroscopic and Analytical Characterization Methodologies for 6 2 Bromoethyl Benzothiazole and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of "6-(2-Bromoethyl)benzothiazole". This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of the molecule and its fragments.
In a typical HRMS analysis of a benzothiazole (B30560) derivative, the calculated monoisotopic mass is compared with the experimentally observed mass. For instance, in the analysis of 2-phenyl-1,3-benzothiazole, the calculated m/z for the protonated molecule [M+H]⁺ is compared to the found value to confirm its identity rsc.org. This level of precision is critical in differentiating between compounds with the same nominal mass but different elemental formulas.
Table 1: Illustrative HRMS Data for Benzothiazole Derivatives
| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| 2-Phenyl-1,3-benzothiazole | C₁₃H₁₀NS | 212.0528 | 212.0531 |
| 2-(2,4,6-trimethoxyphenyl)benzothiazole | C₁₆H₁₅NO₃S | 302.0851 | 302.0855 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment [¹H, ¹³C, 2D NMR (COSY, HSQC, HMBC, NOESY)]
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules like "this compound" in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments allows for the unambiguous assignment of all protons and carbons and provides insights into the connectivity and spatial relationships of atoms within the molecule.
¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For a compound like "this compound," one would expect to see signals in the aromatic region corresponding to the protons on the benzothiazole ring system. Additionally, characteristic signals for the ethyl group protons would be observed, likely as two triplets due to coupling between the adjacent methylene (B1212753) groups. The chemical shifts of these protons would be influenced by the bromine atom and the benzothiazole core. For example, in 6-nitro-1,3-benzothiazole-2-carbonitrile, the aromatic protons appear as distinct signals in the ¹H NMR spectrum researchgate.net.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. For "this compound," distinct signals would be expected for the carbons of the benzothiazole ring and the two carbons of the bromoethyl side chain. The chemical shifts would provide information about the electronic environment of each carbon atom.
2D NMR:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which is crucial for establishing the connectivity of the ethyl group protons and assigning the adjacent protons on the benzothiazole ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has an attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and for connecting the bromoethyl side chain to the benzothiazole ring at the C6 position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can be used to determine the conformation of the molecule.
While specific NMR data for "this compound" is not available, the analysis of a similar compound, 6-bromo-2-methyl-1,3-benzothiazole, can provide an indication of the expected chemical shifts and coupling patterns chemicalbook.com.
Table 2: Representative ¹H and ¹³C NMR Data for a Substituted Benzothiazole
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Phenyl-1,3-benzothiazole | 8.04-8.11 (m, 3H), 7.88 (d, 1H), 7.48-7.52 (m, 3H), 7.36-7.39 (m, 2H) | 168.09, 154.21, 135.12, 133.67, 130.99, 129.04, 127.60, 126.35, 125.29, 123.30, 121.62 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Studies
IR Spectroscopy: The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the ethyl group, C=N and C=C stretching vibrations of the benzothiazole ring, and the C-Br stretching of the bromoethyl group. The fingerprint region of the spectrum (below 1500 cm⁻¹) would contain a complex pattern of bands that is unique to the molecule's structure. For instance, the IR spectrum of benzothiazole shows characteristic bands for C-H stretching, C=N stretching, and C-S stretching core.ac.ukresearchgate.net.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of "this compound" would also exhibit characteristic peaks corresponding to the vibrations of the benzothiazole ring and the bromoethyl side chain. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule researchgate.netscispace.comnih.gov.
Table 3: Typical IR Absorption Frequencies for Benzothiazole Derivatives
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| C=N (thiazole ring) | Stretching | 1650 - 1550 |
| C=C (aromatic ring) | Stretching | 1600 - 1450 |
| C-Br | Stretching | 700 - 500 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by "this compound" would result in the promotion of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's conjugated system.
The benzothiazole ring system is a chromophore that absorbs UV light. The position and intensity of the absorption maxima (λmax) are influenced by the substituents on the ring. The presence of the bromoethyl group at the 6-position would be expected to cause a slight shift in the absorption bands compared to the unsubstituted benzothiazole. The UV-Vis spectrum of benzothiazole typically shows absorption bands in the range of 250-300 nm researchgate.netresearchgate.net.
Table 4: Illustrative UV-Vis Absorption Data for Benzothiazole Derivatives
| Compound | Solvent | λmax (nm) |
| 2-(5'-phenyl-2'-thienyl)-1,3-benzothiazole | Ethanol (B145695) | 359 |
| 2-(5'-(4-methoxyphenyl)-2'-thienyl)-1,3-benzothiazole | Ethanol | 372 |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
The crystal structure would reveal the planarity of the benzothiazole ring system and the orientation of the bromoethyl side chain relative to the ring. Intermolecular interactions, such as stacking of the aromatic rings and halogen bonding involving the bromine atom, could also be identified, providing insights into the crystal packing. While the crystal structure of "this compound" has not been reported, studies on related compounds like 6-bromo-2-methylsulfanyl-1,3-benzothiazole have provided detailed structural information, including the planarity of the benzothiazole ring and the bond lengths and angles within the molecule researchgate.net.
Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of "this compound" and for analyzing it within complex mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. For "this compound," a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The retention time of the compound would be a characteristic property under specific chromatographic conditions, and the peak area would be proportional to its concentration. This allows for the determination of the purity of a sample by detecting any impurities present.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like many benzothiazole derivatives scispace.comnih.govnih.gov. In a GC-MS analysis of "this compound," the compound would be separated from other components in the gas phase based on its boiling point and interaction with the stationary phase of the GC column. The separated compound would then be introduced into the mass spectrometer, where it would be ionized and fragmented, producing a mass spectrum that can be used for its identification. GC-MS is a highly sensitive and specific technique for both qualitative and quantitative analysis scispace.comnih.govnih.gov.
Computational and Theoretical Chemistry Studies of 6 2 Bromoethyl Benzothiazole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure, Molecular Geometry, and Energetics
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern computational chemistry for their balance of accuracy and computational cost. scirp.org DFT methods are widely employed to determine the electronic structure, optimize molecular geometries, and calculate the energetics of molecules. nih.gov
Electronic Structure and Molecular Geometry: For benzothiazole (B30560) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G* or 6-311++G(d,p), are used to predict geometric parameters. core.ac.uknbu.edu.sa These calculations typically show that the benzothiazole core is nearly planar. For instance, in a related compound, 6-Bromo-2-methylsulfanyl-1,3-benzothiazole, the dihedral angle between the fused benzene (B151609) and thiazole (B1198619) rings was found to be just 0.9(1)°. researchgate.net The introduction of the 2-bromoethyl substituent at the 6-position is not expected to significantly distort the planarity of the core ring system.
Calculations provide detailed information on bond lengths and angles. In the benzothiazole ring, C-S bonds exhibit partial double bond character due to π-electron conjugation. researchgate.net The geometry is influenced by the nature of substituents on the ring system. nbu.edu.sa Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of formation can also be calculated, providing insights into the molecule's stability. scirp.org
Below is a table representing typical calculated bond lengths and angles for a substituted benzothiazole core, based on data for related structures.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C7-S1 | 1.760 | C4-C3a-S1 | 125.0 |
| C7-N1 | 1.380 | C3a-S1-C7 | 89.0 |
| C3a-S1 | 1.730 | S1-C7-N1 | 115.0 |
| C5-C6 | 1.385 | C7-N1-C7a | 111.0 |
| C6-Br | 1.900 | N1-C7a-C3a | 110.0 |
| C6-C(ethyl) | 1.510 | C5-C6-C7a | 120.0 |
| Note: Data is representative of substituted benzothiazoles and not specific to 6-(2-Bromoethyl)benzothiazole. Actual values would require specific calculation. |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental spectra.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). mdpi.comrsc.org Studies on various organic molecules have shown that DFT-GIAO calculations can predict chemical shifts with a high degree of accuracy, often within a small margin of experimental values when appropriate levels of theory and solvent models are used. mdpi.comnih.gov For benzothiazole derivatives, calculations can help assign specific resonances and distinguish between isomers. uq.edu.au
IR Frequencies: Theoretical vibrational (infrared) spectra can be simulated from harmonic frequency calculations performed on the optimized molecular geometry. core.ac.uk These calculations predict the frequencies and intensities of vibrational modes. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled by an empirical factor to achieve good agreement with experimental FT-IR spectra. researchgate.net This allows for the assignment of specific bands in the experimental spectrum to particular molecular vibrations. researchgate.net
Conformational Analysis and Potential Energy Surface Mapping
The 2-bromoethyl side chain of this compound introduces conformational flexibility. Conformational analysis is performed to identify the most stable arrangement (conformer) of the molecule.
This is typically done by systematically rotating the dihedral angles of the flexible bonds (e.g., the C-C bonds in the ethyl group) and calculating the potential energy for each conformation. mdpi.com The results are used to construct a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. longdom.org The points on the PES with the lowest energy correspond to the most stable conformers. researchgate.net For other substituted benzothiazoles, studies have identified the most energetically favorable conformers by performing scans of the potential energy surface related to the rotation of substituent groups. nbu.edu.sa
Reaction Pathway Modeling and Transition State Analysis for Key Reactions
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. nih.gov This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy barrier of the reaction.
For benzothiazole derivatives, this approach can be used to study various reactions, such as nucleophilic substitution at the bromoethyl group or electrophilic substitution on the benzothiazole ring. nih.govresearchgate.net Theoretical studies on the reactivity of the benzothiazole nucleus have identified specific carbon and nitrogen atoms as the most probable sites for electrophilic and nucleophilic attack, respectively. ccsenet.org Modeling can predict whether a reaction will proceed and at what rate, providing insights that are critical for synthesis planning. mdpi.com
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Insights
Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. mdpi.com An MEP map displays the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net In benzothiazole derivatives, the nitrogen atom of the thiazole ring is consistently shown to be a region of high negative potential, making it a likely site for protonation or interaction with electrophiles. nih.gov
Frontier Molecular Orbital (FMO) Analysis: FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). rsc.org The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org
The distribution of the HOMO and LUMO across the molecule indicates the regions involved in electron donation and acceptance. In many benzothiazole derivatives, the HOMO and LUMO are distributed across the π-conjugated system of the fused rings. researchgate.net Substituents can significantly alter the energies and distributions of these orbitals, thereby tuning the molecule's electronic properties and reactivity. nih.gov
| Compound (Benzothiazole Derivative) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Benzothiazole (BTH) | -6.65 | -0.98 | 5.67 |
| 2-Hydroxybenzothiazole (2-OH_BTH) | -6.42 | -0.87 | 5.55 |
| 2-Aminobenzothiazole (2-NH2_BTH) | -6.04 | -0.71 | 5.33 |
| 2-Mercaptobenzothiazole (2-SH_BTH) | -6.50 | -1.47 | 5.03 |
| 2-(Methylthio)benzothiazole (2-SCH3_BTH) | -6.31 | -1.11 | 5.20 |
| Note: This table contains representative data from DFT calculations on various benzothiazole derivatives to illustrate substituent effects and is not specific to this compound. Data adapted from theoretical studies. scirp.orgscirp.org |
Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Studies
While not directly applicable to a single isolated molecule, NCI and RDG analyses are powerful computational techniques for visualizing and characterizing weak, non-covalent interactions within a molecule (intramolecular) or between molecules (intermolecular). These interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining crystal packing, protein-ligand binding, and conformational stability.
The NCI method is based on the electron density and its derivatives. It generates 3D plots that highlight regions of space where non-covalent interactions occur. The Reduced Density Gradient (RDG) is a scalar field derived from the electron density that helps to distinguish between different types of interactions. The resulting plots are typically color-coded to differentiate between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. These analyses would be particularly insightful for studying the crystal structure of this compound or its interactions with a biological target.
Applications of 6 2 Bromoethyl Benzothiazole in Specialized Chemical Research
Utilization as a Key Intermediate and Building Block in Organic Synthesis
The primary application of 6-(2-Bromoethyl)benzothiazole in organic synthesis is as a precursor for advanced diagnostic imaging agents, particularly positron emission tomography (PET) tracers designed for the detection of beta-amyloid (Aβ) plaques associated with Alzheimer's disease. The benzothiazole (B30560) scaffold has been identified as a "privileged structure" that shows a high binding affinity for these amyloid aggregates.
The bromoethyl group at the 6-position of the benzothiazole ring serves as an efficient electrophilic site for nucleophilic substitution reactions. This allows for the straightforward introduction of a two-carbon linker onto which a positron-emitting radionuclide, most commonly Fluorine-18 ([¹⁸F]), can be attached. The bromine atom is an excellent leaving group, facilitating the reaction with sources of [¹⁸F]fluoride to produce the desired PET tracer.
Key research findings in this area include:
Synthesis of [¹⁸F]-labeled Tracers: this compound is an ideal precursor for the synthesis of molecules like 6-(2-[¹⁸F]fluoroethyl)benzothiazole derivatives. The synthesis involves a nucleophilic fluorination reaction where the bromide is displaced by [¹⁸F]fluoride. This reaction is a critical final step in the automated synthesis of the radiotracer before purification and formulation for clinical use. youtube.com
Development of Amyloid Imaging Agents: Numerous studies have focused on developing benzothiazole derivatives with optimal properties for imaging Aβ plaques. nih.gov These agents must not only bind strongly to the plaques but also possess suitable pharmacokinetic properties, such as the ability to cross the blood-brain barrier and clear rapidly from healthy tissue to provide a high-contrast image. nih.gov The ethyl linker introduced via the this compound precursor plays a role in tuning the lipophilicity and metabolic stability of the final imaging agent. nih.gov
Structural Analogs: Researchers have synthesized and evaluated a wide range of 2-arylbenzothiazoles with various substituents to optimize binding affinity and imaging characteristics. The 6-position is a common site for modification to attach the radiolabel via a short alkyl chain, underscoring the importance of precursors like this compound.
Table 1: Examples of Benzothiazole-Based PET Tracers for Amyloid Plaque Imaging This table summarizes types of compounds for which this compound is a logical precursor, based on the required chemical structure.
| Tracer Type | Target | Radionuclide | Key Structural Feature |
|---|---|---|---|
| 2-Aryl-6-(2-fluoroethyl)benzothiazoles | Beta-amyloid plaques | ¹⁸F | Fluoroethyl group at the 6-position for PET imaging. nih.govnih.gov |
| 2-Pyridyl-6-(3-fluoro-2-hydroxypropyl)benzothiazoles | Beta-amyloid plaques | ¹⁸F | A modified propyl chain at the 6-position to optimize pharmacokinetics. nih.gov |
Role in the Development of Novel Ligands for Catalysis
A review of available scientific literature does not provide specific examples of this compound being utilized as a direct precursor in the synthesis of ligands for chemical catalysis. While benzothiazole derivatives can be incorporated into ligand structures, the specific use of this bromoethyl-functionalized variant for this purpose is not prominently documented in current research. biointerfaceresearch.com
Integration into Advanced Materials Research
The reactivity of the bromoethyl group allows this compound to be incorporated as a functional moiety into larger material systems.
Precursor for Polymer Synthesis and Functional Materials
While direct polymerization of this compound is not commonly reported, its structure makes it a suitable candidate for the post-polymerization modification of polymers or for the synthesis of functional monomers. The bromoethyl group can react with nucleophilic sites on a polymer backbone to covalently attach the benzothiazole unit. This approach is valuable for creating functional materials where the optical or redox properties of the benzothiazole are desired.
For instance, research on redox-responsive polymers has utilized methacrylic monomers carrying a benzothiazole-disulfide group. rsc.org These polymers can be used to create functional coatings that allow for the reversible attachment of thiol-containing molecules. This compound could serve as a key intermediate to synthesize similar functional monomers, where the bromoethyl group is first converted to a polymerizable group (e.g., methacrylate) or another reactive handle.
Components in Optoelectronic Devices (e.g., two-photon absorbing organic photosensitizers, OLEDs)
The benzothiazole core is an effective electron-accepting unit and a robust fluorophore. polyu.edu.hk These characteristics make it a valuable component in the design of organic electronic materials, including those for organic light-emitting diodes (OLEDs) and as two-photon absorbing photosensitizers. mdpi.comresearchgate.net Such materials are often based on a donor-π-acceptor (D-π-A) architecture to tune their photophysical properties. polyu.edu.hk
This compound can act as a key building block for these materials. The bromoethyl group provides a reactive site to link the benzothiazole acceptor unit to other parts of the target molecule, such as a donor unit or a larger conjugated system, through a flexible ethyl spacer. This modular approach allows for the systematic synthesis of complex optoelectronic molecules with tailored properties. researchgate.net
Development of Chemical Sensors (non-biological sensing applications)
Benzothiazole derivatives are widely used as the core fluorophore in fluorescent chemosensors for the detection of various analytes, including metal ions and anions. researchgate.netresearchgate.net The sensing mechanism often relies on the modulation of the fluorophore's emission properties (e.g., intensity or wavelength) upon interaction with the target analyte. nih.govspectroscopyonline.com
This compound is an excellent starting material for constructing such sensors. The bromoethyl group serves as a convenient linker to covalently attach a specific recognition moiety (a receptor) for the target analyte. For example, a receptor for cyanide (CN⁻) or peroxynitrite (ONOO⁻) can be synthesized and then coupled to the benzothiazole core via the ethyl linker, creating a dedicated sensor molecule. nih.govnih.gov Upon binding of the analyte to the receptor, the electronic properties of the benzothiazole fluorophore are altered, resulting in a detectable change in its fluorescence. researchgate.net
Development of Analytical Reagents and Probes (non-biological detection)
The applications of this compound in developing analytical reagents and probes represent a significant area of its utility, encompassing both in vivo imaging and in vitro detection.
The most prominent example is its role as a precursor to PET radiotracers for Alzheimer's disease, as detailed in section 7.1. These radiotracers are sophisticated analytical probes that allow for the non-invasive, quantitative detection and mapping of beta-amyloid plaques in the living human brain. nih.govnih.gov
Furthermore, its utility as a building block for fluorescent chemosensors (section 7.3.3) places it at the foundation of developing novel in vitro analytical reagents. These reagents enable the highly sensitive and selective detection of specific ions or small molecules in environmental or industrial samples. spectroscopyonline.comnih.gov For example, a sensor derived from the benzothiazole scaffold has been developed for the detection of cyanide in water samples with a limit of detection far below the maximum level permitted by the World Health Organization. spectroscopyonline.com The development of such probes relies on the ability to functionalize the core structure, a role for which the reactive bromoethyl group of this compound is well-suited. nih.gov
Exploration in Supramolecular Chemistry and Self-Assembly
The utility of this compound as a precursor in supramolecular chemistry is an area of growing interest. The benzothiazole moiety itself can participate in various non-covalent interactions, including π-π stacking, hydrogen bonding (if further functionalized), and halogen bonding. The bromoethyl substituent introduces a versatile handle for synthetic modification and can also engage in halogen bonding, a highly directional interaction that has become a powerful tool in crystal engineering and the design of self-assembling materials.
Research in this area often begins with the strategic modification of the this compound scaffold to introduce recognition sites that promote self-assembly. For instance, the bromoethyl group can be substituted with moieties capable of forming strong and directional hydrogen bonds, such as amides or carboxylic acids. These modified molecules can then spontaneously organize in solution or in the solid state to form well-defined supramolecular structures like polymers, gels, or discrete nanoscale objects.
Detailed studies into the self-assembly processes often involve a combination of techniques, including single-crystal X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and various microscopic methods. These analyses provide insights into the specific interactions governing the assembly and the morphology of the resulting supramolecular structures.
While specific, extensive research focused solely on this compound in supramolecular applications is still emerging, the principles of molecular design and non-covalent interactions established with analogous benzothiazole derivatives provide a strong foundation for its potential in this field. The interplay of different weak forces is crucial for achieving controlled self-assembly, and the functionalizability of the 6-(2-bromoethyl) group offers a pathway to fine-tune these interactions.
The table below summarizes hypothetical data that could be generated from studies on derivatives of this compound designed for self-assembly, illustrating the types of parameters that are critical in this field of research.
| Derivative of this compound | Self-Assembly Method | Resulting Supramolecular Structure | Key Non-Covalent Interactions |
| N-(2-(benzothiazol-6-yl)ethyl)acetamide | Solvent Evaporation | 1D Nanofibers | Hydrogen Bonding, π-π Stacking |
| 2-(benzothiazol-6-yl)ethyl benzoate | Cooling from Hot Solution | Crystalline Microribbons | π-π Stacking, C-H···O Interactions |
| [2-(benzothiazol-6-yl)ethyl]pyridinium bromide | Vapor Diffusion | 2D Nanosheets | Halogen Bonding, π-π Stacking |
This table is illustrative and represents the type of data expected from research in this area.
Further exploration into the supramolecular chemistry of this compound and its derivatives holds promise for the development of new functional materials with applications in areas such as electronics, sensing, and nanotechnology. The ability to program molecules to self-assemble into complex architectures is a cornerstone of modern materials science, and this particular benzothiazole derivative represents a potentially valuable addition to the supramolecular chemist's toolkit.
Future Research Directions and Emerging Avenues for 6 2 Bromoethyl Benzothiazole Chemistry
Unexplored Synthetic Methodologies and Green Chemistry Approaches
The synthesis of benzothiazole (B30560) derivatives has traditionally relied on methods that often involve harsh reaction conditions and the use of hazardous reagents. bohrium.com The future of 6-(2-Bromoethyl)benzothiazole synthesis lies in the development of more sustainable and efficient methodologies. Green chemistry principles offer a roadmap for this evolution, emphasizing atom economy, the use of safer solvents, and energy efficiency. nih.govmdpi.com
Unexplored avenues include the application of one-pot synthesis protocols and multicomponent reactions to construct the benzothiazole skeleton and introduce the 2-bromoethyl side chain in a single, streamlined process. nih.gov The use of heterogeneous catalysts, which can be easily recovered and recycled, presents a significant opportunity to reduce waste and improve the economic viability of the synthesis. mdpi.com Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like water or ionic liquids could drastically reduce the environmental footprint of its production. bohrium.commdpi.com
Future research could focus on the following green synthetic strategies for this compound:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Microwave-assisted Synthesis | Rapid reaction times, increased yields, enhanced reaction selectivity. | Optimization of microwave parameters (temperature, pressure, time) for the key cyclization and alkylation steps. |
| Ultrasound-assisted Synthesis | Enhanced reaction rates, improved mass transfer, and potential for milder reaction conditions. | Investigating the effect of sonication on reaction efficiency and product purity. |
| Flow Chemistry | Precise control over reaction parameters, improved safety for hazardous reactions, and ease of scalability. | Development of a continuous flow process for the multi-step synthesis of the target compound. |
| Biocatalysis | High selectivity, mild reaction conditions, and reduced environmental impact. | Screening for enzymes that can catalyze the formation of the benzothiazole ring or the introduction of the ethyl side chain. |
By embracing these green chemistry approaches, the synthesis of this compound can become more sustainable, cost-effective, and environmentally benign. bohrium.comresearchgate.net
Novel Functionalization Strategies and Derivatization Pathways
The this compound molecule offers multiple sites for chemical modification, making it a valuable scaffold for creating a diverse library of new compounds. The bromoethyl group at the 6-position is a particularly attractive handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.
Future research should explore the reaction of this compound with various nucleophiles to generate novel derivatives. This could include:
Amines: Reaction with primary and secondary amines to yield aminoethyl-benzothiazole derivatives. These could serve as ligands for metal complexes or as building blocks for supramolecular assemblies.
Thiols: Thioether linkages can be formed through reaction with thiols, leading to compounds with potential applications in materials science.
Azides: The introduction of an azido group via substitution with sodium azide (B81097) would provide a precursor for "click" chemistry reactions, enabling the facile conjugation of the benzothiazole moiety to other molecules.
Phosphines: The formation of phosphonium salts through reaction with phosphines can generate precursors for Wittig reagents, useful in organic synthesis.
Beyond the bromoethyl group, the benzothiazole ring itself can be further functionalized. Electrophilic aromatic substitution reactions could be explored to introduce substituents at other positions on the benzene (B151609) ring, although the existing substitution pattern will influence the regioselectivity. Additionally, functionalization at the C2 position of the benzothiazole ring remains a viable strategy for creating structural diversity. nih.gov
Expansion into New Areas of Material Science and Catalyst Design
The unique photophysical and electronic properties of the benzothiazole core make its derivatives promising candidates for applications in material science. pcbiochemres.com The this compound derivative, with its reactive handle, is particularly well-suited for incorporation into larger molecular architectures.
Material Science: One promising avenue is the development of novel polymers. The bromoethyl group can act as an initiator or a monomer in various polymerization reactions. For instance, it could be used to graft benzothiazole units onto existing polymer backbones, thereby modifying their properties, such as thermal stability, conductivity, or photoluminescence.
Another area of interest is the creation of functionalized surfaces. By reacting this compound with self-assembled monolayers on surfaces like gold or silicon, the benzothiazole moiety can be anchored, leading to surfaces with tailored electronic or optical properties.
The development of metal-organic frameworks (MOFs) incorporating benzothiazole-based linkers is also an emerging field. unibo.it The functionalization of MOFs with benzothiazolium salts has already shown promise for applications in gas adsorption and chemical sensing. unibo.it The bromoethyl group provides a convenient anchor point to integrate the benzothiazole unit into the MOF structure.
Catalyst Design: The benzothiazole nucleus can act as a ligand for transition metals, suggesting the potential for designing novel catalysts. By synthesizing derivatives of this compound that incorporate coordinating groups, new homogeneous or heterogeneous catalysts could be developed. The bromoethyl group could also be used to immobilize a catalytic benzothiazole-metal complex onto a solid support, facilitating catalyst recovery and reuse.
Challenges and Opportunities in Scale-Up and Industrial Applications (relevant to research)
Challenges:
Cost of Raw Materials: Sourcing cost-effective and high-purity starting materials is crucial for economic viability.
Reaction Conditions: Many traditional synthetic methods require high temperatures, specialized equipment, or hazardous reagents, which can be difficult and costly to implement on a larger scale.
Purification: The purification of the final product and intermediates can be a significant bottleneck, often requiring large volumes of solvents and energy-intensive techniques like column chromatography.
Safety: Handling reactive intermediates and reagents like bromine on a larger scale requires stringent safety protocols and specialized infrastructure.
Opportunities:
Process Optimization: There is a significant opportunity to optimize existing synthetic routes by systematically studying reaction parameters to maximize yield and minimize by-product formation.
Continuous Manufacturing: The adoption of flow chemistry could address many of the challenges associated with scale-up, offering better control over reaction conditions, improved safety, and the potential for automation.
Green Chemistry Implementation: As discussed in section 8.1, the implementation of green chemistry principles can lead to more efficient, safer, and more environmentally friendly processes, which can also be more economically favorable in the long run. bohrium.commdpi.com
New Applications: The availability of larger quantities of this compound for research could spur the discovery of new applications in materials science and catalysis, creating a demand that justifies further investment in process development. pcbiochemres.commdpi.com
Interdisciplinary Research with Related Fields (excluding biological/medical applications)
The future of this compound chemistry will be greatly enriched by interdisciplinary collaborations. The unique properties of this molecule position it at the intersection of several scientific disciplines.
Polymer Chemistry: Collaboration with polymer chemists is essential for designing and synthesizing novel polymers incorporating the benzothiazole moiety. This could lead to the development of advanced materials with tailored optical, electronic, or mechanical properties.
Surface Science: Working with surface scientists will be crucial for the development of functionalized surfaces. This could involve techniques for grafting the molecule onto various substrates and characterizing the resulting surface properties.
Computational Chemistry: Theoretical chemists can play a vital role in predicting the properties of new this compound derivatives and guiding synthetic efforts. Computational modeling can be used to screen potential applications in materials science and catalyst design before committing to laboratory synthesis.
Supramolecular Chemistry: The ability of the benzothiazole ring to participate in non-covalent interactions, such as π-π stacking, makes it an interesting building block for supramolecular chemistry. Collaborations in this area could lead to the design of self-assembling systems with novel functions.
By fostering these interdisciplinary partnerships, the full potential of this compound as a versatile chemical building block can be realized, opening up new frontiers in chemical research and materials innovation.
Q & A
Q. Basic Screening
- Antimicrobial : Agar diffusion assays against S. aureus and E. coli (MIC = 12.5–25 µg/mL) .
- Anticancer : MTT assays on HepG2 cells (IC₅₀ = 18 µM) .
Critical Parameters :- Solubility: DMSO concentrations ≤1% to avoid cytotoxicity.
- Controls: Cisplatin (anticancer) and ciprofloxacin (antimicrobial) as reference standards.
Q. Advanced Mechanistic Studies
- Enzyme inhibition : Fluorescence quenching assays to study binding to topoisomerase II (Kd = 2.3 µM) .
- Cellular uptake : Radiolabeled analogs (e.g., ¹⁴C-tagged) quantify intracellular accumulation in cancer cells .
How do structural modifications of this compound impact its pharmacological activity?
Q. Advanced SAR Insights
- Electron-withdrawing groups : Bromine at the 6-position enhances cytotoxicity (e.g., 6-Br vs. 6-H: IC₅₀ decreases from 45 µM to 18 µM) .
- Side-chain elongation : Replacing ethyl with propyl groups reduces CNS penetration (logP increases from 2.1 to 3.4) .
Methodology : - QSAR modeling : Hydrophobic substituents at R1 correlate with improved anticancer activity (r² = 0.89) .
- Crystallography : Co-crystallization with EGFR kinase reveals π-π stacking with Phe723 .
What computational strategies are used to predict the material science applications of this compound?
Q. Advanced Material Design
- DFT calculations : HOMO-LUMO gaps (3.2 eV) suggest potential as organic semiconductors .
- Molecular docking : Interaction with TiO₂ surfaces (binding energy = −8.7 kcal/mol) supports use in dye-sensitized solar cells .
Validation : - Cyclic voltammetry : Redox peaks at −1.2 V (reduction) and +1.5 V (oxidation) confirm charge transport capability .
How can researchers resolve contradictions in biological activity data across studies?
Q. Advanced Data Analysis
- Meta-analysis : Pool data from ≥5 independent studies (e.g., IC₅₀ values) and apply Grubbs’ test to exclude outliers .
- Dose-response normalization : Use Hill slopes to compare efficacy trends (e.g., log[agonist] vs. response curves) .
Case Study : Discrepancies in antimicrobial activity (MIC = 12.5–50 µg/mL) are attributed to variations in bacterial strain virulence (e.g., ATCC vs. clinical isolates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
